molecular formula C20H20O4 B14276351 Dibenzyl (prop-1-en-1-yl)propanedioate CAS No. 173541-54-3

Dibenzyl (prop-1-en-1-yl)propanedioate

Cat. No.: B14276351
CAS No.: 173541-54-3
M. Wt: 324.4 g/mol
InChI Key: NEAYDGBNRIATTM-UHFFFAOYSA-N
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Description

Dibenzyl (prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes benzyl groups and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl (prop-1-en-1-yl)propanedioate typically involves the esterification of propanedioic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (prop-1-en-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Dibenzyl (prop-1-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dibenzyl (prop-1-en-1-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibenzyl (prop-2-en-1-yl)amine: Similar structure but with an amine group instead of an ester.

    1,3-bis(prop-2-en-1-yl) propanedioate: Similar ester structure but with different alkyl groups.

Uniqueness

Dibenzyl (prop-1-en-1-yl)propanedioate is unique due to its specific ester configuration and the presence of benzyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

173541-54-3

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

dibenzyl 2-prop-1-enylpropanedioate

InChI

InChI=1S/C20H20O4/c1-2-9-18(19(21)23-14-16-10-5-3-6-11-16)20(22)24-15-17-12-7-4-8-13-17/h2-13,18H,14-15H2,1H3

InChI Key

NEAYDGBNRIATTM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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